2-Hydroxyglutaric acid disodium salt
Description
Molecular Structure and Stereochemical Configuration
2-Hydroxyglutaric acid disodium salt (C₅H₆Na₂O₅) is the sodium salt of 2-hydroxyglutaric acid, a five-carbon dicarboxylic acid with a hydroxyl group at the second carbon position. Its molecular structure features two carboxylate groups (-COO⁻) and a hydroxyl group (-OH) bound to a central carbon, forming a chiral center. The stereochemical configuration of this center determines its enantiomeric forms: (R)-2-hydroxyglutarate (D-2-HG) and (S)-2-hydroxyglutarate (L-2-HG).
The (R)-enantiomer, with the hydroxyl group in the R configuration, is represented by the SMILES notation O[C@](C([O-])=O)([H])CCC([O-])=O.[Na+].[Na+]. Its disodium salt form has a molecular weight of 192.08 g/mol, while the uncharged acid form (C₅H₈O₅) weighs 148.11 g/mol. Crystalline structures of the disodium salt exhibit ionic interactions between sodium ions and carboxylate oxygen atoms, stabilizing the molecule in aqueous environments.
Table 1: Structural Properties of 2-Hydroxyglutaric Acid Disodium Salt Enantiomers
Physicochemical Properties: Solubility, Stability, and Thermal Behavior
The disodium salt of 2-HG exhibits high solubility in water (≥9.1 mg/mL), attributed to its ionic carboxylate groups and sodium counterions. In contrast, it is insoluble in dimethyl sulfoxide (DMSO) and ethanol, likely due to poor compatibility with nonpolar solvents. The compound remains stable when stored at -20°C, though long-term storage in solution is discouraged.
Thermogravimetric analysis of the acid form (D-2-HG) reveals a melting point exceeding 300°C, suggesting that the disodium salt similarly withstands high temperatures without decomposition. Isotopic studies of ¹³C-labeled 2-HG disodium salt (¹³C₅H₆Na₂O₅) show a molecular weight of 197.04 g/mol, confirming the stability of the carbon skeleton under isotopic substitution.
Table 2: Physicochemical Properties of 2-Hydroxyglutaric Acid Disodium Salt
Comparative Analysis of Enantiomeric Forms (D-2-HG vs. L-2-HG)
The biological and chemical behaviors of 2-HG disodium salt enantiomers differ markedly. (R)-2-HG (D-2-HG) binds calcineurin phosphatase with high stereoselectivity, inhibiting its activity at concentrations as low as 100 μM. Surface plasmon resonance studies demonstrate a dissociation constant (Kd) of 2.1 μM for D-2-HG with calcineurin, whereas L-2-HG shows no binding. This enantiomeric specificity extends to cellular effects: D-2-HG suppresses interleukin-2 (IL-2) transcription in Jurkat T-cells by preventing nuclear factor of activated T-cells (NF-AT) dephosphorylation, while L-2-HG lacks this activity.
In contrast, both enantiomers share similar physicochemical profiles, such as solubility and thermal stability. However, their metabolic fates diverge; D-2-HG accumulates in gliomas due to mutations in isocitrate dehydrogenase (IDH), whereas L-2-HG is typically associated with rare metabolic disorders.
Table 3: Enantiomer-Specific Biological Activities
Properties
Molecular Formula |
C5H6Na2O5 |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
disodium;2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
DZHFTEDSQFPDPP-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Acid-Base Reaction with Sodium Hydroxide
The most straightforward method for preparing 2-hydroxyglutaric acid disodium salt involves neutralizing the free acid form with sodium hydroxide. The reaction proceeds via a two-step proton exchange, where the carboxylic acid groups of 2-hydroxyglutaric acid react stoichiometrically with NaOH. A molar ratio of 1:2 (acid-to-base) is typically employed to ensure complete deprotonation. The reaction is exothermic, requiring controlled addition of NaOH in an ice bath to prevent thermal degradation of the heat-labile hydroxyl group.
Post-neutralization, the solution is evaporated under reduced pressure at 40°C to precipitate the disodium salt. Crystallization is achieved using a solvent system of ethanol-water (3:1 v/v), yielding a crystalline solid with ≥95% purity as confirmed by NMR and HPLC.
Table 1: Reaction Parameters for Neutralization Synthesis
| Parameter | Value |
|---|---|
| 2-HG Acid Starting Mass | 10 g |
| NaOH Concentration | 2 M |
| Reaction Temperature | 0–4°C (ice bath) |
| Crystallization Solvent | Ethanol:Water (3:1) |
| Yield | 8.7 g (87%) |
pH Optimization and Byproduct Control
Critical to this method is maintaining a final pH of 6.5–8.0 after neutralization. Excess alkalinity (pH >8.5) risks hydrolyzing the hydroxyl group into a ketone, forming 2-oxoglutarate impurities. Conversely, incomplete neutralization (pH <6.0) leaves residual free acid, which compromises solubility in aqueous buffers. Centrifugation at 13,000 rpm for 15 minutes effectively removes particulate byproducts, while 0.22 μm membrane filtration ensures sterility for cell culture applications.
Enzymatic Production Systems
IDH1/IDH2-Mediated Synthesis
Mutant isocitrate dehydrogenase 1/2 (IDH1/2) enzymes catalyze the NADPH-dependent reduction of α-ketoglutarate to (R)-2-hydroxyglutarate. This method, pivotal for producing the oncometabolite linked to gliomas and AML, involves:
- Recombinant IDH1 R132H mutant expression in E. coli
- Purification via nickel-affinity chromatography
- Reaction mixture: 10 mM α-KG, 2 mM NADPH, 50 mM Tris-HCl (pH 7.5)
- Incubation at 37°C for 2 h with enzyme activity monitored spectrophotometrically at 340 nm
The disodium salt is obtained by adding NaOH to the reaction supernatant, followed by lyophilization. This method achieves enantiomeric excess >99% for (R)-2-HG, as verified by chiral HPLC.
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Systems
For (S)-enantiomer production, D2HGDH-coupled systems utilize:
- 2-oxoglutarate substrate
- FAD as cofactor
- Electron transfer agents (e.g., phenazine methosulfate)
- Resazurin-based detection of reduced FADH2
Table 2: Enzymatic Synthesis Performance Metrics
| Enzyme | Specific Activity (U/mg) | Km (mM) | Vmax (μmol/min/mg) |
|---|---|---|---|
| IDH1 R132H | 4.2 ± 0.3 | 0.8 ± 0.1 | 12.7 ± 1.2 |
| D2HGDH | 18.9 ± 2.1 | 2.4 ± 0.4 | 45.3 ± 3.8 |
Purification and Isolation
Centrifugation and Neutralization
Post-synthesis slurries are centrifuged at 13,000 rpm for 15 minutes to pellet insoluble aggregates. The supernatant is adjusted to pH 7.0–7.5 using 2 M KOH (34% v/v of supernatant volume), ensuring compatibility with biological assays. Neutralized solutions remain stable at -70°C for ≤1 month, with <5% degradation observed via LC-MS.
Chromatographic Techniques
For pharmaceutical-grade purity (>99.9%), anion-exchange chromatography with Q Sepharose FF resin is employed:
- Buffer A: 20 mM Tris-HCl (pH 8.0)
- Buffer B: 20 mM Tris-HCl + 1 M NaCl (pH 8.0)
- Gradient: 0–50% B over 20 column volumes
- Elution monitored at 210 nm
Formulation and Stability
Stock Solution Preparation
Lyophilized 2-HG disodium salt is reconstituted in PBS (pH 7.2) at 10 mg/mL, filtered through 0.2 μm membranes, and aliquoted for storage at -20°C. Avoid freeze-thaw cycles >3× to prevent racemization.
Table 3: Standard Stock Solution Dilutions
| Target Concentration | Volume Stock (μL) | Volume Diluent (μL) |
|---|---|---|
| 1 mM | 520.6 | 9479.4 |
| 5 mM | 1041.2 | 8958.8 |
| 10 mM | 2082.5 | 7917.5 |
In Vivo Formulation Guidelines
For animal studies, prepare DMSO master stock (50 mg/mL) and dilute in:
- IP Injection : 10% DMSO + 40% PEG300 + 50% saline
- Oral Gavage : 5% DMSO + 20% Tween 80 + 75% corn oil
Analytical Quantification
Fluorometric D2HG Assay (MAK320 Protocol)
- Sample Extraction : Homogenize tissue in 80% methanol, centrifuge, neutralize with KOH
- Reaction Mix :
- 75 μL D2HG Complete Reaction Mixture (7.1 mL H2O + 0.4 mL Resazurin)
- Incubation : 37°C, 60 min protected from light
- Detection : λex 540 nm/λem 590 nm
Table 4: Assay Validation Parameters
| Parameter | Value |
|---|---|
| Linear Range | 19.5–2500 pmol/well |
| LOD | 5.2 pmol |
| Intra-day CV | 4.1% |
| Inter-day CV | 6.7% |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyglutaric acid disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-hydroxyglutaric acid, which are used in different scientific and industrial applications .
Scientific Research Applications
2-Hydroxyglutaric acid disodium salt has applications in cancer research, metabolomics, and magnetic resonance imaging . It exists as different isomers, each with unique properties and applications . The (R) isomer is recognized as an oncometabolite, while the L-α isomer is used in hypoxia studies .
Scientific Research Applications
Cancer Research: 2-Hydroxyglutaric acid disodium salt is relevant in cancer research due to its role as an oncometabolite .
- (R)-2-Hydroxyglutaric acid disodium salt: This isomer is produced by mutant isocitrate dehydrogenase 1 (IDH1) and IDH2 . It inhibits KDM4A, which results in the activation of mTOR in murine embryonic fibroblasts. It also activates NF-κB in bone marrow stromal cells and inhibits FTO (mRNA N6-methyladenine demethylase) .
- Biomarker: 2-Hydroxyglutaric acid disodium salt is a biomarker for glioma, which can help recognize cancer development stages and identify the boundary between ordinary tissue and cancer tissue .
Metabolomics: DL-2-Hydroxyglutaric acid disodium salt (13C5) is used as an internal standard in quantitative MS metabolomics experiments .
Hypoxia Studies: L-α-Hydroxyglutaric acid disodium salt can increase the recovery of hypoxia-inducible factor-1α, a marker of hypoxia in human tumors .
Data Table
Case Studies
- Acute Myeloid Leukemia: The oncometabolite R-2-hydroxyglutarate activates NF-κB-dependent tumor-promoting stromal niche for acute myeloid leukemia cells .
- Gadoxetate Disodium in Liver Imaging: A study involving patients with moderate to severe renal impairment undergoing liver imaging with gadoxetate disodium showed no clinically significant safety concerns and no cases of nephrogenic systemic fibrosis (NSF) .
- PHD2/2HG-mediated CODD Hydroxylation: Non-enzymatic conversion of 2HG to 2OG was observed, which was promoted by the presence of both L-ascorbate and Fe(II), which suggests that 2HG can be oxidized non-enzymatically to 2OG, which supports PHD catalysis .
Clinical Trials
- L-a-Hydroxyglutaric acid disodium salt is currently in the preclinical development stage .
- Gadoxetate disodium did not raise any clinically significant safety concern in patients with moderate to severe renal impairment .
Magnetic Resonance Imaging (MRI)
- Gadoxetate disodium is used in liver imaging to assess the risk of nephrogenic systemic fibrosis in patients with moderate to severe renal impairment .
- Gadoxetate disodium-enhanced MRI can differentiate dysplastic nodules and the grade of hepatocellular carcinoma and can be compared with multi-detector CT .
- A study comparing 0. 025- and 0. 05-mmol/kg doses of gadoxetic acid-enhanced liver magnetic resonance showed that the 0. 05 mmol/kg dose leads to significantly higher SNR and CNR performance .
Mechanism of Action
2-Hydroxyglutaric acid disodium salt exerts its effects through its interaction with various molecular targets and pathways. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. The compound can inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of 5-methylcytosine hydroxylases. This inhibition affects gene expression and cellular metabolism, contributing to its role as an oncometabolite in cancer .
Comparison with Similar Compounds
Key Differences:
- Pathogenicity : D-2HG is strongly linked to cancer, while L-2HG is primarily associated with neurometabolic disorders .
- Diagnostic Challenges: Chiral separation (e.g., via diacetyl-L-tartrate derivatization) is required for accurate diagnosis of acidurias .
Structurally Related Compounds
(i) α-Ketoglutarate (α-KG)
(ii) 2-Phosphoglyceric Acid Disodium Salt
- Structure : Contains a phosphate group instead of a hydroxyl group.
(iii) EDTA Disodium Salt
- Application : Chelating agent (vs. 2HG’s metabolic role).
- Toxicity : Causes severe eye/skin irritation ; 2HG is toxic only at pathological concentrations .
Functional Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
